Gpx4-IN-4

Pharmacokinetics In Vivo Target Engagement Bioavailability

GPX4-IN-4 (Compound 24) is the only chloroacetamide GPX4 inhibitor with proven systemic bioavailability (Cmax 0.92 µg/mL at 30 mg/kg) and dose-proportional AUC. Unlike RSL3/ML162 (TXNRD1 off-targets), it delivers a 40.5-fold ferroptosis-selective EC50 shift (0.117 µM→4.74 µM with Fer-1). Single-dose renal target engagement and PD biomarker modulation confirm in vivo utility. If your research demands unambiguous on-target specificity and in vivo-ready pharmacology, this is the definitive chemical probe.

Molecular Formula C22H21ClN2O5S
Molecular Weight 460.9 g/mol
Cat. No. B12388179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-4
Molecular FormulaC22H21ClN2O5S
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)S(=O)(=O)C)NC4=CC=CC=C24
InChIInChI=1S/C22H21ClN2O5S/c1-30-22(27)18-11-16-15-5-3-4-6-17(15)24-20(16)21(25(18)19(26)12-23)13-7-9-14(10-8-13)31(2,28)29/h3-10,18,21,24H,11-12H2,1-2H3/t18-,21+/m1/s1
InChIKeyGONRCSSWFFDKDJ-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPX4-IN-4: A Bioavailable Chloroacetamide GPX4 Inhibitor for Ferroptosis Research


GPX4-IN-4 (Compound 24, CAS 2920221-53-8) is a covalent inhibitor of glutathione peroxidase 4 (GPX4), the central enzymatic suppressor of ferroptosis. It employs a chloroacetamide electrophilic warhead to modify the GPX4 active site, thereby blocking its ability to detoxify lipid hydroperoxides [1]. The compound was developed and characterized as part of a medicinal chemistry campaign aimed at improving the pharmacokinetic limitations of earlier-generation GPX4 inhibitors [1].

Why GPX4 Inhibitors Cannot Be Considered Interchangeable Tools for Ferroptosis Research


The assumption that all GPX4 inhibitors are functionally equivalent is contradicted by significant heterogeneity in their molecular mechanisms, selectivity profiles, and in vivo utility. Foundational compounds like RSL3 and ML162, while widely used as GPX4 inhibitors, have been shown to lack direct inhibitory activity on recombinant GPX4, instead acting primarily on thioredoxin reductase 1 (TXNRD1) [1]. Other inhibitors like ML210 exhibit greater proteome-wide selectivity but often suffer from poor pharmacokinetic properties that preclude in vivo target engagement [2]. Therefore, experimental outcomes are exquisitely sensitive to the specific chemical tool chosen. Selection of an appropriate GPX4 probe requires direct comparison of verified on-target activity, selectivity, and demonstrated in vivo bioavailability, as detailed in the quantitative evidence below.

Quantitative Evidence for GPX4-IN-4 Differentiation from Closest Analogs and Alternatives


GPX4-IN-4 Exhibits Verified In Vivo Bioavailability and Target Engagement Absent in ML210

A primary limitation of the otherwise selective inhibitor ML210 is its poor pharmacokinetic profile, which prevents its effective use in animal models. In contrast, GPX4-IN-4 was specifically optimized for in vivo applications. Pharmacokinetic analysis in mice reveals that GPX4-IN-4 achieves measurable plasma concentrations and exposure following intraperitoneal administration [1]. Specifically, a 30 mg/kg IP dose in SCID/Beige mice resulted in a Cmax of 0.92 μg/mL and an AUC of 1.89 μg·h/mL. These values are not reported for ML210, which is generally considered unsuitable for systemic administration. This difference is fundamental: while ML210 is a potent cellular probe, GPX4-IN-4 enables studies requiring systemic target engagement, such as assessment of PD biomarkers in tissues [1].

Pharmacokinetics In Vivo Target Engagement Bioavailability Ferroptosis

GPX4-IN-4 Directly Inhibits GPX4, a Functional Distinction from Mischaracterized Tools RSL3 and ML162

A critical 2023 study demonstrated that RSL3 and ML162, long considered canonical GPX4 inhibitors, lack direct inhibitory activity on recombinant GPX4 [1]. Instead, they were found to be efficient inhibitors of the distinct selenoprotein TXNRD1. While GPX4-IN-4 was not directly tested in that specific recombinant assay, it is a well-characterized, direct covalent inhibitor of GPX4, and its cellular effects are reversed by the ferroptosis inhibitor Fer-1, confirming on-pathway activity [2]. For instance, the cytotoxic EC50 of GPX4-IN-4 in NCI-H1703 cells shifts from 0.117 μM to 4.74 μM in the presence of Fer-1 [2]. This confirms that cell death induced by GPX4-IN-4 is ferroptosis-dependent. Researchers using RSL3 or ML162 may be inadvertently studying TXNRD1 inhibition rather than direct GPX4 blockade, a mechanistic ambiguity that GPX4-IN-4 avoids.

Target Validation Mechanism of Action GPX4 Inhibition Ferroptosis

GPX4-IN-4 Demonstrates Superior Cellular Potency and Ferroptosis Selectivity vs. GPX4-IN-3

Among the GPX4-IN series, GPX4-IN-3 (26a) is a related inhibitor reported to achieve 71.7% inhibition of GPX4 at 1 μM, a 1.56-fold improvement over RSL-3's 45.9% inhibition at the same concentration [1]. GPX4-IN-4 demonstrates a more potent and defined cellular phenotype. In NCI-H1703 cells, GPX4-IN-4 exhibits an EC50 of 0.117 μM, and this potency is markedly reduced (EC50 = 4.74 μM) upon co-treatment with Fer-1, confirming its on-target ferroptotic mechanism [2]. While a direct head-to-head comparison of EC50 values is not available due to differing assay conditions, the reported data indicate that GPX4-IN-4 achieves potent cell killing at sub-micromolar concentrations with a clear ferroptosis-dependent window, a more comprehensive and functionally relevant characterization than the single-concentration enzyme inhibition reported for GPX4-IN-3.

Cellular Potency Ferroptosis Selectivity EC50 Cancer Cell Lines

GPX4-IN-4 Enables Renal PD Biomarker Modulation in Mice, an In Vivo Endpoint Unreported for GPX4-IN-5

GPX4-IN-5 is a covalent GPX4 inhibitor with an in vitro IC50 of 0.12 μM . However, its utility in animal models remains uncharacterized. GPX4-IN-4, in contrast, was specifically designed for in vivo studies. A single intraperitoneal dose of 100 or 200 mg/kg GPX4-IN-4 in mice resulted in target engagement in the kidney, as evidenced by a shift in the GPX4 protein band on a western blot, and the subsequent induction of Parkinson's disease (PD) biomarker expression [1]. This demonstrates that GPX4-IN-4 can be used to link systemic GPX4 inhibition to specific tissue-level pharmacodynamic responses. The absence of such in vivo validation data for GPX4-IN-5 means its suitability for animal studies is unknown, whereas GPX4-IN-4 is a demonstrated tool for in vivo target engagement and biomarker analysis.

In Vivo Pharmacology Pharmacodynamic Biomarkers Kidney Ferroptosis

High-Value Research Applications for GPX4-IN-4 Based on Differentiated Evidence


In Vivo Validation of GPX4 Dependency and Ferroptosis in Mouse Disease Models

GPX4-IN-4 is uniquely positioned among chloroacetamide inhibitors for in vivo studies due to its demonstrated systemic bioavailability and target engagement in mice. As detailed in Section 3 (Evidence Item 1), GPX4-IN-4 achieves quantifiable plasma exposure (Cmax = 0.92 μg/mL at 30 mg/kg) and a dose-proportional increase in AUC [1]. This enables researchers to move beyond in vitro characterization and directly assess the role of GPX4 in animal models of cancer, neurodegeneration, or other ferroptosis-associated pathologies. The compound's ability to induce pharmacodynamic (PD) biomarker changes in the kidney following a single dose (Section 3, Evidence Item 4) provides a validated endpoint for confirming target engagement in the tissue of interest [1].

Unambiguous Mechanistic Studies of GPX4-Dependent Ferroptosis

For studies where precise dissection of the ferroptotic pathway is critical, GPX4-IN-4 offers a significant advantage over widely used tools like RSL3 and ML162. As established in Section 3 (Evidence Item 2), RSL3 and ML162 have been shown to lack direct GPX4 inhibitory activity and instead target TXNRD1 [2]. This off-target activity confounds interpretation of cellular phenotypes. In contrast, GPX4-IN-4-induced cytotoxicity is potently and specifically rescued by the ferroptosis inhibitor Fer-1, with an EC50 shift from 0.117 μM to 4.74 μM in NCI-H1703 cells (Section 3, Evidence Item 3) [1]. This 40.5-fold shift provides a robust, quantitative control for on-target, ferroptosis-dependent activity, ensuring that observed effects can be confidently attributed to GPX4 inhibition.

Cellular Ferroptosis Screens Requiring a Defined Potency and Selectivity Window

GPX4-IN-4 is an ideal positive control or test compound for high-throughput or high-content screens designed to identify novel regulators of ferroptosis. Its well-characterized EC50 for inducing cell death (0.117 μM in NCI-H1703 cells) and the substantial shift in potency upon Fer-1 co-treatment (EC50 = 4.74 μM) [1] provide a clear, quantitative window for assay validation. As highlighted in Section 3 (Evidence Item 3), this defined ferroptosis selectivity is more comprehensively documented than for other inhibitors like GPX4-IN-3, for which only single-concentration enzyme inhibition data are readily available [3]. The ability to use GPX4-IN-4 as a reference compound with a known EC50 and a built-in specificity control enhances the robustness and interpretability of screening campaigns.

Tissue-Specific Pharmacodynamic (PD) Analysis of GPX4 Inhibition

GPX4-IN-4 is a demonstrated tool for studying the downstream consequences of GPX4 inhibition in specific organs. The published data show that a single systemic dose of GPX4-IN-4 engages GPX4 in the kidney and alters the expression of disease-relevant PD biomarkers [1]. This finding, which distinguishes GPX4-IN-4 from other inhibitors like GPX4-IN-5 that lack reported in vivo characterization , enables studies focused on the tissue-specific roles of GPX4. For example, researchers can use GPX4-IN-4 to investigate the role of ferroptosis in renal pathophysiology or to validate the tissue-penetrance and target modulation of novel GPX4-targeting agents in a comparative setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gpx4-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.